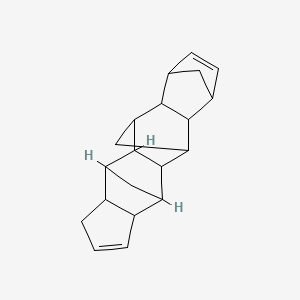
Tetra-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-cyclopentadiene is a highly substituted derivative of cyclopentadiene, a five-membered ring compound with alternating double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetra-cyclopentadiene typically involves the reaction of zirconacyclopentenes with acyl cyanides at room temperature. This method allows for the formation of 1,2,3-trisubstituted cyclopentadienes in high yields . Another approach involves the reaction of aluminacyclopentadienes with aldehydes, resulting in the formation of multiply substituted cyclopentadienes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zirconium or aluminum-based catalysts to facilitate the formation of the desired product. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-cyclopentadiene undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted cyclopentadienes, which can be further utilized in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
Tetra-cyclopentadiene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tetra-cyclopentadiene involves its interaction with various molecular targets. For example, in its role as an antioxidant, it participates in radical-chain oxidation reactions, terminating the chain reaction by neutralizing free radicals . This mechanism is crucial in preventing oxidative damage in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: The parent compound, less substituted and less reactive.
Pentafulvene: Another highly substituted derivative with different electronic properties.
Ferrocene: A metallocene with a similar cyclopentadienyl ligand but containing an iron center.
Uniqueness
Tetra-cyclopentadiene is unique due to its high degree of substitution, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Propriétés
Numéro CAS |
23197-86-6 |
|---|---|
Formule moléculaire |
C20H24 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene |
InChI |
InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2 |
Clé InChI |
PWIYIZVNRLAFOR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




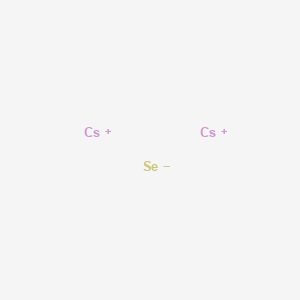
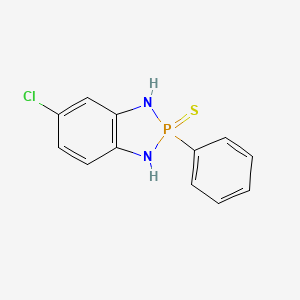


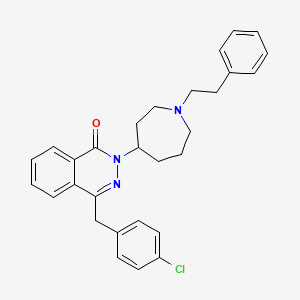
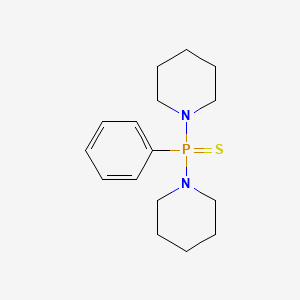
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
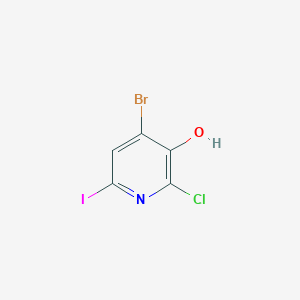
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
